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Efficacy and Safety Data from Clinical Trials

The tables below summarize key efficacy and safety findings from Mirogabalin trials in different populations

and conditions.

Table 1: Efficacy of Mirogabalin in Asian Populations (14-Week Studies)

Condition
Study
Population

Dose
Efficacy (Change
in Average Daily
Pain Score)

Key Safety Findings
(Most Common
TEAEs)

Source

Diabetic
Peripheral
Neuropathic
Pain (DPNP)

Chinese
patients

(N=393)

15 mg
twice

daily

Least-squares
mean difference

vs placebo: -0.39
(p=0.0301) [1]

Dizziness, somnolence;
incidence similar to

placebo (75.0% vs
75.1%); most were

mild/moderate [1]

DPNP Asian patients

(Pooled
Analysis)

15 mg

twice
daily

Least-squares

mean difference
vs placebo: -0.63
[2]

Somnolence (19.1%),

Dizziness (13.1%) [2]
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Condition
Study
Population

Dose
Efficacy (Change
in Average Daily
Pain Score)

Key Safety Findings
(Most Common
TEAEs)

Source

Post-Herpetic
Neuralgia (PHN)

Asian patients
(Pooled

Analysis)

15 mg
twice

daily

Statistically
significant

reduction vs
placebo (primary

endpoint met) [3]

Somnolence (19.1%),
Dizziness (13.1%) [2]

Table 2: Long-Term Safety in Asian Populations (52-Week Open-Label Extensions)

Condition
Study
Population

Completion
Rate

Most Common Treatment-Emergent
Adverse Events (TEAEs)

Source

DPNP Asian patients
(N=214)

80.4% Nasopharyngitis, diabetic retinopathy,
peripheral edema, somnolence, diarrhea,
increased weight, dizziness [4] [5]

PHN Asian patients

(N=239)

77.0% Nasopharyngitis, somnolence, dizziness,
weight increased, edema [6]

Table 3: Outcomes in Western Populations

Condition Study Population Outcome Implication

Fibromyalgia Global trials (Over 3,600
patients from North/South

America, Europe, Asia Pacific)

Did not meet
primary efficacy

endpoint [3]

Lack of demonstrated efficacy
for this pain condition in a

global cohort.

Detailed Experimental Protocols

For the key clinical trials cited, the methodologies were as follows:
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Phase 3 RCT for DPNP in China (14-week) [1]: This was a multicenter, randomized, double-blind,

placebo-controlled study. Patients were randomized to Mirogabalin or placebo. The Mirogabalin group

started at 5 mg twice daily (BID), increased to 10 mg BID in week 2, and then to a maintenance dose

of 15 mg BID for the 12-week fixed-dose period. The primary endpoint was the change from baseline

in the weekly Average Daily Pain Score (ADPS) at week 14, measured on an 11-point numerical rating

scale.

Long-Term Extension Studies (52-week) [4] [6]: These were open-label studies for patients who

completed the initial double-blind phases. The dosing regimen involved a 4-week titration starting at 5

mg BID, increasing to 10 mg BID, followed by a flexible maintenance dose of 10 mg or 15 mg BID

for 48 weeks. The primary focus was monitoring adverse events for long-term safety, with efficacy as a

secondary outcome measured using patient-reported tools like the Short-Form McGill Pain

Questionnaire (SF-MPQ).

Mechanistic and Demographic Insights

The following diagram illustrates the mechanism of action and the influencing factors on Mirogabalin's

profile, synthesized from the available literature.
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Mirogabalin Administration

Binds to α2δ-1 Subunit of
Voltage-Gated Calcium Channels

Reduced Calcium Influx
into Presynaptic Neurons

Inhibition of Neurotransmitter Release
(e.g., Glutamate)

Reduced Hyperexcitability
in CNS → Analgesic Effect

Factors Influencing Safety

Increased Incidence of
Somnolence & Dizziness

Dose Level Female Sex Age ≥65 Years Body Weight <60 kg

Click to download full resolution via product page

Key supporting evidence for this diagram includes:

Mechanism of Action: Mirogabalin is a selective oral ligand for the α2δ-1 subunit of voltage-gated

calcium channels, which are upregulated in neuropathic pain states. Its binding inhibits presynaptic
calcium influx, reducing the release of excitatory neurotransmitters and subsequent pain signal

transmission [6] [7] [8].
Demographic Influences on Safety: A pooled analysis of Asian trials indicated that being female,

aged 65 years or older, and having a baseline body weight below 60 kg were associated with a higher
incidence of TEAEs like somnolence and dizziness. However, these factors did not notably impact the

drug's efficacy [2].

Interpretation and Data Gaps

Efficacy is Condition-Specific: The positive efficacy data for Mirogabalin is established for DPNP
and PHN in Asian populations. The failure of the global fibromyalgia trials suggests that its
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efficacy may not extend to all types of chronic pain conditions or across all ethnicities [3].

Safety Profile is Consistent and Manageable: Across studies, the most common adverse events
were CNS-related (dizziness, somnolence) and peripheral edema. These were mostly mild to

moderate, and the incidence appeared dose-dependent. The long-term extension studies
demonstrated that a flexible dosing regimen could help manage these effects, allowing most patients

to remain on treatment [4] [6] [2].
Critical Gap in Direct Comparison: There is an absence of published, randomized controlled trials

directly comparing Asian and Western populations for the same pain indication (like DPNP or PHN).
The available data suggests a well-characterized profile in Asians but leaves its relative performance

in Western populations an open question for future research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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